REACTION_SMILES
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[CH2:6]([CH3:7])[O:8][C:9]([CH2:10][CH2:11][CH3:12])([O:13][CH2:14][CH3:15])[O:16][CH2:17][CH3:18].[N:1]#[C:2][CH2:3][C:4]#[N:5]>>[N:1]#[C:2][C:3]([C:4]#[N:5])=[C:9]([O:8][CH2:6][CH3:7])[CH2:10][CH2:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(OCC)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC#N
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Name
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Type
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product
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Smiles
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CCCC(OCC)=C(C#N)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |